N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide is a benzofuran-derived acetamide compound featuring a 3,4-dimethoxybenzoyl substituent at the 2-position and a methyl group at the 3-position of the benzofuran core.
The 3,4-dimethoxybenzoyl group contributes electron-donating effects, which may influence reactivity in metal-catalyzed reactions or binding affinity in biological systems. The methyl group on the benzofuran core likely improves steric stability.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-11-15-7-6-14(21-12(2)22)10-17(15)26-20(11)19(23)13-5-8-16(24-3)18(9-13)25-4/h5-10H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTQSOIFWZWIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. The process often includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethoxybenzoyl Group: This step involves the acylation of the benzofuran core using 3,4-dimethoxybenzoyl chloride under Friedel-Crafts acylation conditions.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), which is crucial for the proliferation of non-small cell lung cancer (NSCLC) cells. In vitro assays demonstrated that the compound effectively inhibited several NSCLC cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
The compound induces apoptosis and arrests the cell cycle at the G2 phase, indicating its potential as a therapeutic agent against FGFR1-driven cancers .
Antinociceptive Effects
Compounds with similar structures have exhibited significant antinociceptive effects, suggesting that N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide may also possess analgesic properties. Studies indicate that derivatives of this compound are more effective than common analgesics like aspirin and acetaminophen while being less potent than morphine.
Study on Anticancer Properties
In a notable study published in ResearchGate, researchers screened a drug library on multicellular spheroids to identify novel anticancer compounds, including derivatives of benzofuran. The findings suggested that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines .
Pain Management Research
Another study focused on the analgesic properties of compounds with similar structures. It was found that these compounds could effectively reduce pain in animal models, providing insights into their potential use in pain management therapies.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide (CAS: 174345-59-6)
- Key Difference : Replaces the 3,4-dimethoxybenzoyl group with a single 4-methoxybenzoyl substituent.
- Solubility: Fewer polar methoxy groups may decrease water solubility. Synthetic Complexity: Fewer methoxy groups could simplify synthesis by reducing steps for protecting/deprotecting functional groups.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (EP3348550A1)
- Key Difference : Benzothiazole core instead of benzofuran, with a trifluoromethyl group and a 3,4,5-trimethoxyphenylacetamide side chain.
- Trifluoromethyl Group: Increases lipophilicity and metabolic stability compared to the methyl group in the target compound . Methoxy Substitutions: The 3,4,5-trimethoxy configuration provides stronger electron donation but may reduce membrane permeability due to higher polarity .
Core Heterocycle Variations
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Difference : Lacks the benzofuran core; features a simpler benzamide structure with an N,O-bidentate directing group.
Functional Group Comparisons
| Compound | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | Benzofuran | 3,4-Dimethoxybenzoyl, methyl | Acetamide, methoxy | Catalysis, pharmaceuticals |
| N-[2-(4-Methoxybenzoyl)-... (CAS 174345-59-6) | Benzofuran | 4-Methoxybenzoyl | Acetamide, methoxy | Intermediate in organic synthesis |
| EP3348550A1 Derivatives | Benzothiazole | Trifluoromethyl, trimethoxyphenylacetamide | Acetamide, trifluoromethyl | Drug development (enhanced stability) |
| N-(2-Hydroxy-1,1-dimethylethyl)-... | Benzamide | N,O-Bidentate directing group | Hydroxy, tert-alkyl | Metal-catalyzed reactions |
Theoretical Implications for Pharmacological and Chemical Properties
- Lipophilicity : The trifluoromethyl group in EP3348550A1 derivatives increases logP compared to the target compound’s methyl and methoxy groups .
- Metabolic Stability : Benzothiazole cores (EP3348550A1) may resist oxidative degradation better than benzofurans due to sulfur’s electron-withdrawing effects.
- Reactivity : The 3,4-dimethoxybenzoyl group in the target compound could enhance electron density at the benzofuran 2-position, favoring electrophilic substitution reactions over benzothiazole analogs .
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 353.4 g/mol. The compound features a benzofuran core, which is known for diverse pharmacological properties, combined with a dimethoxybenzoyl group and an acetamide moiety. These structural elements may enhance its solubility and biological interactions compared to other benzofuran derivatives .
1. Antinociceptive Activity
Research has indicated that compounds similar to this compound exhibit significant antinociceptive effects. For instance, studies on related benzofuran derivatives have shown potent analgesic properties in various models of nociception, outperforming traditional analgesics like aspirin and acetaminophen in certain assays .
2. Anticancer Potential
The benzofuran structure is often associated with anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms that involve modulation of signaling pathways and gene expression related to cell growth and apoptosis .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid synthesis and cellular signaling .
- Receptor Interaction : Binding to cellular receptors could alter signal transduction pathways critical for pain perception and cancer progression.
- Gene Expression Modulation : The compound might influence the expression of genes involved in inflammation and tumorigenesis .
Case Studies and Research Findings
A review of literature reveals several key studies exploring the biological activity of benzofuran derivatives:
Q & A
Q. How can metabolic stability be assessed to guide lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
